molecular formula C5H3ClO3 B8489517 3-Chloro-4-methoxycyclobut-3-ene-1,2-dione

3-Chloro-4-methoxycyclobut-3-ene-1,2-dione

Cat. No. B8489517
M. Wt: 146.53 g/mol
InChI Key: GYTUQRTULYGOGR-UHFFFAOYSA-N
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Patent
US06495576B2

Procedure details

To a solution of the product from Example 94A (5.92 g, 39.2 mmol) in 100 mL of THF was added MeOH (1.26 g, 39.2 mmol). The mixture was heated at reflux for 2 hours then allowed to cool to ambient temperature. The solvent was removed under reduced pressure and the crude product was dissolved in 100 mL of EtOAc/hexanes (1:1). The mixture was filtered through a ½″ silica gel frit and the frit was washed with an additional 50 mL of EtOAc/hexanes (1:1). The solvent was removed in vacuo to provide a pale yellow oil which solidified on standing. The product (4.56 g, 80% crude yield) was used without further purification.
Quantity
5.92 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])C=1Cl.[CH3:9][OH:10].[CH2:11]1COCC1>>[Cl:1][C:2]1[C:3](=[O:8])[C:4](=[O:7])[C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
5.92 g
Type
reactant
Smiles
ClC=1C(C(C1Cl)=O)=O
Name
Quantity
1.26 g
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in 100 mL of EtOAc/hexanes (1:1)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a ½″ silica gel frit
WASH
Type
WASH
Details
the frit was washed with an additional 50 mL of EtOAc/hexanes (1:1)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
The product (4.56 g, 80% crude yield) was used without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1C(C(C1OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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